N-Acetylcaprolactam

Catalog No.
S1537698
CAS No.
1888-91-1
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylcaprolactam

CAS Number

1888-91-1

Product Name

N-Acetylcaprolactam

IUPAC Name

1-acetylazepan-2-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H3

InChI Key

QISSLHPKTCLLDL-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCCCC1=O

Canonical SMILES

CC(=O)N1CCCCCC1=O

Polymer Chemistry and Materials Science

Overview:

N-Acetylcaprolactam (CAS Number: 1888-91-1) is a chemical compound with the empirical formula C8H13NO2. It is also known by synonyms such as 1-Acetyl-2-oxohexamethyleneimine and 1-Acetylhexahydro-2H-azepin-2-one . Let’s explore its applications in various scientific fields:

a. Initiator in Anionic Polymerization of ε-Caprolactam:

    Field: Polymer Chemistry

    Summary: N-Acetylcaprolactam serves as an initiator in the anionic polymerization of ε-caprolactam, which is a crucial step in the synthesis of nylon-6 (polyamide-6). The polymerization process involves the ring-opening of ε-caprolactam monomers, leading to the formation of long-chain nylon-6 molecules.

b. Microbial Biosensor Development:

    Field: Biotechnology and Environmental Science

    Summary: Researchers have engineered a synthetic microbial biosensor using N-Acetylcaprolactam. This biosensor detects specific lactam compounds, including caprolactam and valerolactam, which are environmental pollutants.

Safety Information:

N-Acetylcaprolactam is an organic compound with the chemical formula C₈H₁₃NO₂. It is a derivative of caprolactam, which is a key precursor in the production of nylon 6. The compound features an acetyl group attached to the nitrogen atom of the caprolactam structure, enhancing its chemical properties and potential applications. N-Acetylcaprolactam is characterized by its white crystalline appearance and is soluble in organic solvents such as methanol and ethanol, but less soluble in water .

NAC does not possess a known biological function. Its primary application lies in initiating the polymerization reaction for nylon 6 production.

While detailed safety information is limited, NAC is likely to exhibit some hazards common to amides. Here are some potential concerns:

  • Mild Irritant: Contact with skin or eyes might cause irritation [].
  • Dust Inhalation: Inhalation of dust particles may irritate the respiratory tract.
  • Decomposes at High Temperatures: Thermal decomposition may generate harmful gases [].
Typical of amides and lactams. These reactions include:

  • Hydrolysis: N-Acetylcaprolactam can be hydrolyzed under acidic or basic conditions to yield caprolactam and acetic acid.
  • Transamidation: The acetyl group can be replaced by other amines, leading to the formation of different acetamides.
  • Reduction: N-Acetylcaprolactam can be reduced to form N-acetyl-ε-aminocaproic acid, which has applications in pharmaceuticals

    Research indicates that N-Acetylcaprolactam exhibits biological activity, particularly in the context of its potential as a pharmaceutical agent. It has been studied for its role as a precursor in the synthesis of compounds with antimicrobial properties. Additionally, derivatives of caprolactam have shown promise in anti-inflammatory and analgesic applications, suggesting that N-acetylcaprolactam may also possess similar attributes .

N-Acetylcaprolactam can be synthesized through several methods, primarily involving the reaction of caprolactam with acetic anhydride or acetyl chloride. Key synthesis routes include:

  • Direct Acetylation: Caprolactam is reacted with acetic anhydride under controlled temperatures to yield N-acetylcaprolactam.
  • Acid-Catalyzed Reaction: The reaction can also be catalyzed by acids such as sulfuric acid to enhance yield.
  • Alternative Reagents: Other methods may involve using acetyl chloride or other acetylating agents under varying conditions .

These methods allow for the efficient production of N-acetylcaprolactam in laboratory settings.

N-Acetylcaprolactam finds various applications across different fields:

  • Polymer Industry: It serves as a monomer in the synthesis of polyamide resins and fibers.
  • Pharmaceuticals: Its derivatives are explored for use in drug formulations due to their biological activities.
  • Chemical Intermediates: The compound acts as an intermediate in organic synthesis, particularly in producing other functionalized compounds .

These applications underscore its importance in both industrial and research contexts.

Studies on N-Acetylcaprolactam interactions focus on its behavior in biological systems and its reactivity with other chemical entities. Interaction studies have shown that it can form complexes with various metal ions, which may influence its biological activity. Moreover, research into its binding affinity with proteins suggests potential roles in drug delivery systems or as a scaffold for designing new therapeutic agents .

N-Acetylcaprolactam shares structural similarities with several other compounds, particularly those derived from lactams or amides. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
CaprolactamC₆H₁₁NOPrecursor for nylon 6; lacks acetyl group
N-Acetyl-ε-aminocaproic acidC₇H₁₃NO₂Contains an additional amino group; used therapeutically
N-MethylcaprolactamC₈H₁₅NOMethylated derivative; used in polymer synthesis
N-EthylcaprolactamC₈H₁₃NOEthylated derivative; alters solubility properties

N-Acetylcaprolactam's uniqueness lies in its specific acetylation at the nitrogen atom, which enhances its solubility and reactivity compared to its parent compound, caprolactam, and provides distinct properties beneficial for various applications .

XLogP3

0.7

Appearance

Powder

UNII

171CCE77J8

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1888-91-1

Wikipedia

N-Acetylcaprolactam

General Manufacturing Information

2H-Azepin-2-one, 1-acetylhexahydro-: ACTIVE

Dates

Last modified: 08-15-2023

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